molecular formula C9H9NO2 B071571 Methyl 3-ethenylpyridine-2-carboxylate CAS No. 174681-86-8

Methyl 3-ethenylpyridine-2-carboxylate

Cat. No. B071571
M. Wt: 163.17 g/mol
InChI Key: ISFTTZZKJCHKIA-UHFFFAOYSA-N
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Description

“Methyl 3-ethenylpyridine-2-carboxylate” likely refers to a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “methyl” indicates a -CH3 group, “ethenyl” refers to a -C=C- group (also known as vinyl), and “carboxylate” refers to a -COO- group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-ethenylpyridine-2-carboxylate” would depend on its specific structure. For example, similar compounds like Methyl 3-methylpyridine-2-carboxylate have a refractive index of 1.516 and a density of 1.121 g/mL at 25 °C .

Safety And Hazards

The safety and hazards associated with “Methyl 3-ethenylpyridine-2-carboxylate” would depend on its specific properties. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds to understand their hazards .

properties

IUPAC Name

methyl 3-ethenylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-3-7-5-4-6-10-8(7)9(11)12-2/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFTTZZKJCHKIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570559
Record name Methyl 3-ethenylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-ethenylpyridine-2-carboxylate

CAS RN

174681-86-8
Record name Methyl 3-ethenylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-(trifluoromethylsulfonyloxy)picolinate (i.e. Cap 173, step a) (570 mg, 2.0 mmol), an intermediate in the preparation of Cap-174, in DMF (20 mL) was added LiCl (254 mg, 6.0 mmol), tributyl(vinyl)stannane (761 mg, 2.4 mmol) and bis(triphenylphosphine)palladium dichloride (42 mg, 0.06 mmol). The mixture was heated at 100° C. for 4 h before the solvent was removed in vacuo. The residue was taken up in acetonitrile (50 mL) and hexanes (50 mL) and the resulting mixture was washed twice with hexanes. The acetonitrile layer was then separated, filtered through Celite, and evaporated. Purification of the residue by flash chromatography on a Horizon instrument (gradient elution with 25% ethyl acetate in hexanes to 65% ethyl acetate in hexanes) afforded methyl 3-vinylpicolinate (i.e. Cap-175, step a) (130 mg, 40%) as a yellow oil. 1H NMR (300 MHz, CDCl3) 8 ppm 8.60 (1H, dd, J=4.6, 1.7 Hz), 7.94 (1H, d, J=7.7 Hz), 7.33-7.51 (2H, m), 5.72 (1H, d, J=17.2 Hz), 5.47 (1H, d, J=11.0 Hz), 3.99 (3H, s). Rt=1.29 min (Cond.-MD1); LC/MS: Anal. Calcd. for [M+H]+ C9H10NO2: 164.07. found: 164.06.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
254 mg
Type
reactant
Reaction Step Two
Quantity
761 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
42 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 3-bromopyridine-2-carboxylate (1.0 g, 4.63 mmol) and potassium vinyltrifluoroborate (CAS number 13682-77-4; 0.744 g, 5.56 mmol) were dissolved in IPA (15 ml). To this was then added triethylamine (0.467 g, 4.63 mmol) and the mixture was degassed under nitrogen atmosphere for 15 minutes. [1,1′-Bis(diphenyl phosphino)ferrocene]dichloropalladium(II) (0.075 g, 0.092 mmol) was added and the reaction was stirred at 100° C. for 4 hours. The reaction was diluted with water (75 ml) and filtered through diatomaceous earth (commercially sold under the trade mark “Celite”). The organics were extracted with ethyl acetate (3×50 ml), washed with water (25 ml), brine (20 ml), dried over sodium sulfate and concentrated in vacuo. The resulting residue was purified by column chromatography (silica, 0-18% ethyl acetate/n-hexane to afford the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.744 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.467 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
0.075 g
Type
catalyst
Reaction Step Four

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